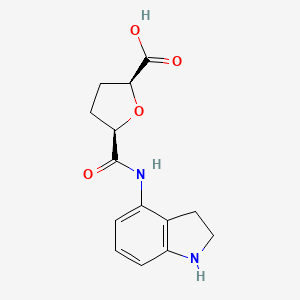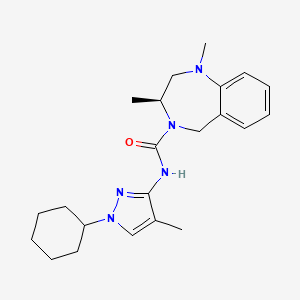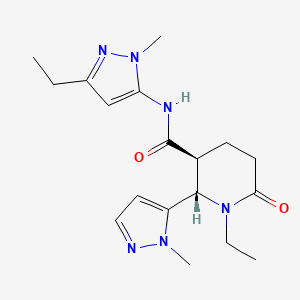
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a chiral molecule that has unique properties, making it a promising candidate for drug development and other scientific research applications.
Mechanism of Action
The mechanism of action of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid is not fully understood. However, it has been observed that it inhibits the activity of certain enzymes, such as proteases and kinases, which are involved in various cellular processes. Additionally, it has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune system. Additionally, it has been shown to have anti-inflammatory properties and to regulate the expression of certain genes involved in various cellular processes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid in lab experiments is its potential to be used in the development of novel therapeutic agents. Additionally, it has been shown to be stable under various conditions, making it a suitable candidate for drug development. However, its high cost and complex synthesis method can be considered as limitations for its use in lab experiments.
Future Directions
There are several future directions for the research on (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid. Some of the potential research areas include the development of novel therapeutic agents for the treatment of various diseases, the exploration of its potential applications in the field of immunotherapy, and the investigation of its mechanism of action. Additionally, the synthesis of analogs of this compound can be explored to enhance its properties and to develop more potent therapeutic agents.
Synthesis Methods
The synthesis of (2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid involves a multi-step process that includes various chemical reactions, such as coupling reactions, cyclization, and deprotection. The most commonly used method for its synthesis is the solid-phase peptide synthesis (SPPS) method, which is a widely accepted technique for the synthesis of peptides and small proteins.
Scientific Research Applications
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid has shown potential applications in various scientific research fields, including drug development, biochemistry, and medicinal chemistry. It has been extensively studied for its antitumor, antiviral, and antibacterial properties. Additionally, it has been used in the development of novel therapeutic agents for the treatment of various diseases, such as cancer, HIV, and bacterial infections.
properties
IUPAC Name |
(2S,5R)-5-(2,3-dihydro-1H-indol-4-ylcarbamoyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c17-13(11-4-5-12(20-11)14(18)19)16-10-3-1-2-9-8(10)6-7-15-9/h1-3,11-12,15H,4-7H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHNYJBFQHXRGF-NEPJUHHUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC=CC3=C2CCN3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,6R)-2-[3-(3-bromo-1-benzothiophen-5-yl)-1,2,4-oxadiazol-5-yl]-4,6-dimethylmorpholine](/img/structure/B7341793.png)
![N-[(2R,3S)-2-(1-ethylpyrazol-4-yl)oxan-3-yl]-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxamide](/img/structure/B7341807.png)
![N-[(1R,2R)-2-methylsulfanylcyclohexyl]-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxamide](/img/structure/B7341811.png)
![(3S)-N-[[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341812.png)

![(3S)-N-[(1-cyclopropylbenzimidazol-2-yl)methyl]-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B7341822.png)


![[2-(difluoromethyl)pyrazol-3-yl]-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341851.png)
![(2-cyclopropylpyridin-4-yl)-[(3S)-1,3-dimethyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl]methanone](/img/structure/B7341855.png)
![8-fluoro-7-methoxy-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]quinazolin-4-amine](/img/structure/B7341871.png)
![1-[2-(cyclopropylmethyl)pyrimidin-5-yl]-3-[(2S,3R)-2-pyridin-3-yloxolan-3-yl]urea](/img/structure/B7341879.png)
![(2S,5R)-N,N-dimethyl-5-[4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine-1-carbonyl]oxolane-2-carboxamide](/img/structure/B7341887.png)
![(2S,5R)-5-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-2-N,2-N-dimethyloxolane-2,5-dicarboxamide](/img/structure/B7341888.png)